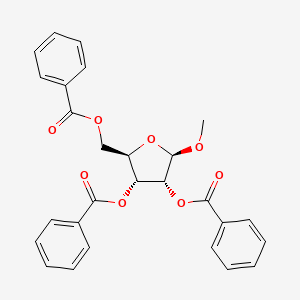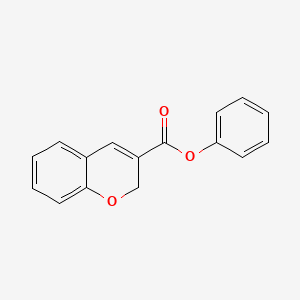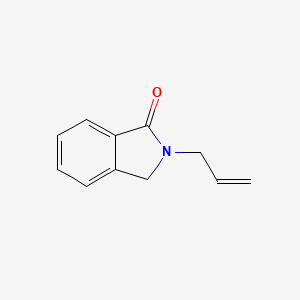
2-Allyl-2,3-dihydro-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-2,3-dihydro-isoindol-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2,3-dihydro-isoindol-1-one can be achieved through several methods. One common approach involves the Claisen rearrangement of 2,3-dihydro-1H-indol-3-ones with allyl alcohols in the presence of camphorsulfonic acid and magnesium sulfate at elevated temperatures . Another method includes the reaction of 2-allyl-3-oxoisoindolin-1-yl acetate with C-nucleophiles in the presence of trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated systems could enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Allyl-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoindolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds can be employed.
Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted isoindolinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Allyl-2,3-dihydro-isoindol-1-one has several applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Allyl-2,3-dihydro-isoindol-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, certain derivatives have been shown to inhibit platelet aggregation by targeting specific receptors and enzymes involved in the coagulation cascade . Additionally, the compound’s ability to scavenge free radicals and reduce oxidative stress contributes to its therapeutic effects in ischemic conditions.
Comparación Con Compuestos Similares
- 3-Allyl-2,3-dihydro-1H-indol-3-one
- 2-Allyl-3-oxoisoindolin-1-yl acetate
- 3-n-Butyl-2,3-dihydro-1H-isoindol-1-one
Comparison: 2-Allyl-2,3-dihydro-isoindol-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of its ability to undergo various chemical reactions and its potential therapeutic applications .
Propiedades
IUPAC Name |
2-prop-2-enyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-7-12-8-9-5-3-4-6-10(9)11(12)13/h2-6H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQPYSXEXNZFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

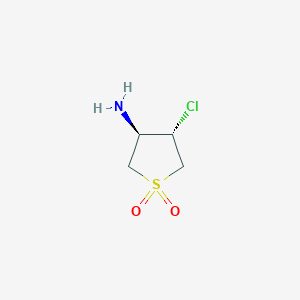
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)


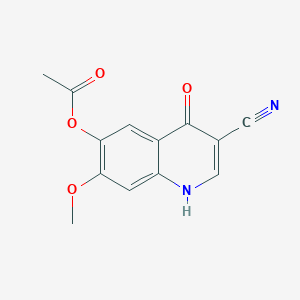
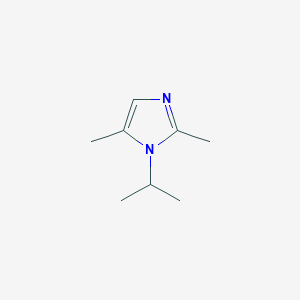
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
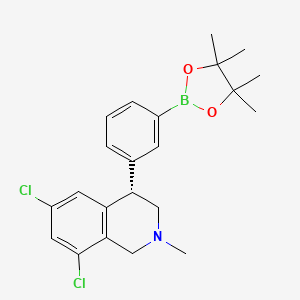
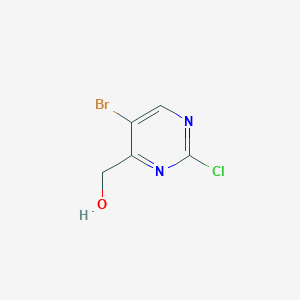
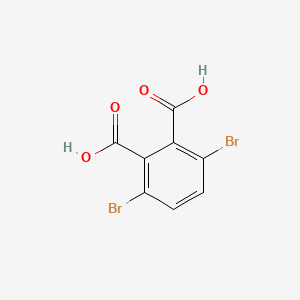
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)
